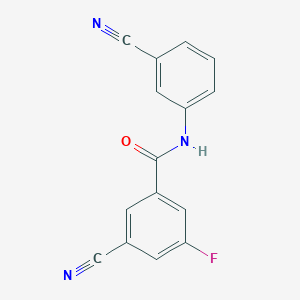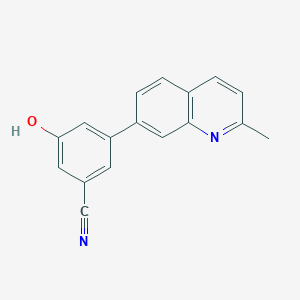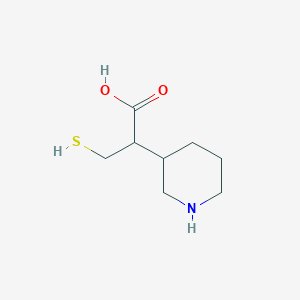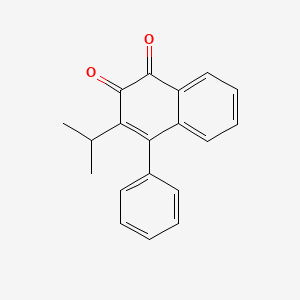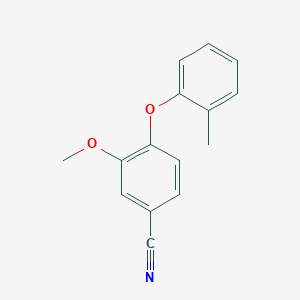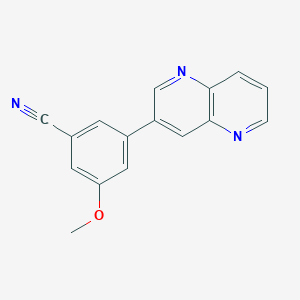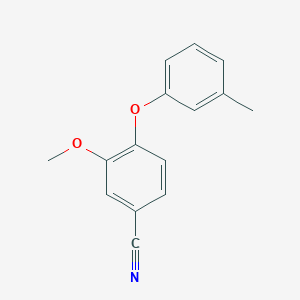
3-Methoxy-4-(m-tolyloxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-(m-tolyloxy)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a methoxy group, a tolyloxy group, and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-(m-tolyloxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with m-tolyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage between the methoxybenzonitrile and the tolyl alcohol. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-4-(m-tolyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy and tolyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-4-(m-tolyloxy)benzonitrile.
Reduction: Formation of 3-methoxy-4-(m-tolyloxy)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Aplicaciones Científicas De Investigación
3-methoxy-4-(m-tolyloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly as an antagonist for certain receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-methoxy-4-(m-tolyloxy)benzonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an antagonist for the androgen receptor, where it binds to the receptor and inhibits its activity. This interaction can modulate various cellular pathways and affect processes such as cell proliferation and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-methoxy-4-(o-tolyloxy)benzonitrile
- 3-methoxy-4-methylbenzonitrile
- 4-(alkylthio)-benzonitrile derivatives
Uniqueness
3-methoxy-4-(m-tolyloxy)benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3-methoxy-4-(3-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO2/c1-11-4-3-5-13(8-11)18-14-7-6-12(10-16)9-15(14)17-2/h3-9H,1-2H3 |
Clave InChI |
XMFGJPOABFQKTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



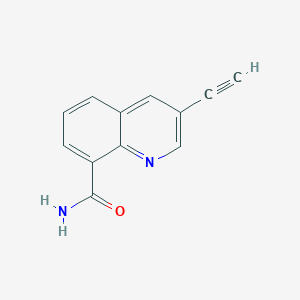
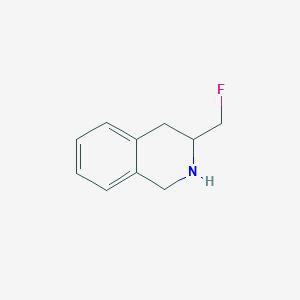
![3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)
